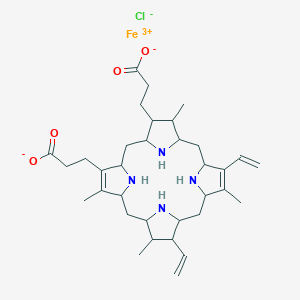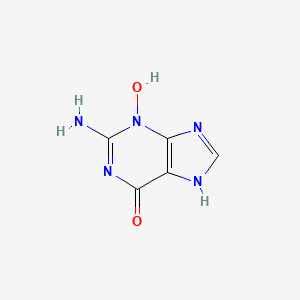
2-(5-Ethylpyridin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Ethylpyridin-2-YL)ethanamine” is a chemical compound with the molecular weight of 136.2 . It is also known as “(5-ethylpyridin-2-yl)methanamine” and has the InChI code "1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3" .
Synthesis Analysis
The compound is a key intermediate in the synthesis of various biologically active novel heterocycles . It has been used in the synthesis of chalcones and pyrimidines . An efficient process for its synthesis involves solvent-free reaction and recycling of the starting material 5-Ethyl-2-picoline .Molecular Structure Analysis
The molecular structure of “2-(5-Ethylpyridin-2-YL)ethanamine” can be represented by the InChI code "1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3" . This indicates that the compound has 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms.Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of chalcones and pyrimidines . The reaction variables have been optimized in solvent-free conditions to improve the yield .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 136.2 and an InChI code of "1S/C8H12N2/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5,9H2,1H3" .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
2-(5-Ethylpyridin-2-YL)ethanamine has been utilized in crystallography to determine the structure of complex molecules. The crystal structure of compounds related to this amine has been elucidated, providing insights into molecular conformations and interactions .
Synthesis of Anti-Inflammatory Agents
This compound serves as a precursor in the synthesis of anti-inflammatory agents. It has been used in the formation of naproxen derivatives, which are potent non-steroidal anti-inflammatory drugs (NSAIDs). These derivatives inhibit cyclooxygenase enzymes, offering therapeutic potential for inflammation-related conditions .
Development of Antidiabetic Drugs
As a key intermediate, 2-(5-Ethylpyridin-2-YL)ethanamine is instrumental in the synthesis of antidiabetic drugs like pioglitazone. Pioglitazone is a significant medication used to treat type 2 diabetes by improving insulin sensitivity .
Creation of Novel Heterocycles
The versatility of 2-(5-Ethylpyridin-2-YL)ethanamine allows for its use in generating a variety of biologically active novel heterocycles. These heterocycles have potential applications in pharmaceuticals, acting as building blocks for various therapeutic agents .
Wirkmechanismus
While the specific mechanism of action of “2-(5-Ethylpyridin-2-YL)ethanamine” is not mentioned in the search results, related compounds such as 2-(5-ethylpyridin-2-yl)benzimidazole have been found to exhibit anti-inflammatory activity by inhibiting the emigration of leucocytes and the exudation of protein into the site of injury .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
The compound is a key intermediate in the synthesis of various biologically active novel heterocycles , suggesting potential applications in the development of new drugs. An improved and scalable process for its synthesis has been developed, which could facilitate its use in large-scale industrial applications .
Eigenschaften
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVSZXZNPMDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethylpyridin-2-YL)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)




![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)



